molecular formula C15H26O B075259 4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane CAS No. 1209-61-6

4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane

Cat. No.: B075259
CAS No.: 1209-61-6
M. Wt: 222.37 g/mol
InChI Key: RBQQAPZKUGJMCR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,9,12,12-tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h10-13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQAPZKUGJMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(O2)(CCC3C1CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862599
Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,9,12,12-tetramethyl-
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209-61-6
Record name 4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxatricyclo(8.2.0.04,6)dodecane, 4,9,12,12-tetramethyl-
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Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,9,12,12-tetramethyl-
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Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,9,12,12-tetramethyl-
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Record name 4,9,12,12-tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane
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Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₆O (MW 222.37), featuring a 5-oxatricyclo[8.2.0.04,6]dodecane backbone with four methyl groups at positions 4, 9, 12, and 12. The tricyclic framework comprises a bridged bicyclic system fused to a tetrahydrofuran ring, necessitating precise regiochemical control during synthesis. Key physicochemical properties include:

PropertyValueMethod/Source
Boiling Point262.79°CEPI Suite
Log KOW4.91EPI Suite
Water Solubility2.128 mg/LEPI Suite
Melting Point56.71°CEPI Suite

These properties influence solvent selection and purification strategies, favoring nonpolar solvents for extraction and silica gel chromatography for isolation.

Stereocontrolled Cyclization Strategies

Acid-Promoted Epoxide Ring-Opening Cyclization

A pivotal method involves the intramolecular nucleophilic ring-opening of epoxides under acidic conditions. For example, 3 (a lactol intermediate) was synthesized via HCl-mediated cyclization of silyl-protected precursors, achieving a 93% yield. This approach mirrors the acid-promoted formation of tetrahydrofuran rings in related tricyclic systems.

Mechanistic Insight :
Protonation of the epoxide oxygen increases electrophilicity, enabling nucleophilic attack by a proximal hydroxyl group. The reaction proceeds via a trans-diaxial opening, dictated by the stereoelectronics of the bicyclic precursor.

Rhodium-Catalyzed Carbenoid Insertion

Rhodium catalysts enable ylide formation and subsequent-sigmatropic rearrangements, critical for constructing the oxatricyclo framework. In the synthesis of amphidinolide F fragments, Rh₂(OAc)₄ generated carbenoids from 1-sulfonyl-1,2,3-triazoles, inducing stereoselective cyclization. Applied to dihydroisocaryophyllene epoxide, this method could control stereochemistry at C3 and C9 positions.

Epoxidation of Dihydroisocaryophyllene

m-CPBA-Mediated Epoxidation

Epoxidation of dihydroisocaryophyllene using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C yields the target epoxide. The reaction’s stereoselectivity arises from the endo transition state, favoring cis-dihydroxylation.

Optimization Data :

ParameterConditionYield
Temperature0°C → rt78%
SolventCH₂Cl₂-
Stoichiometry1.2 eq m-CPBA-

Hydrogen Peroxide/Titanium Silicate Catalysis

A greener alternative employs H₂O₂ and Ti-SBA-15 catalyst, achieving 82% epoxidation efficiency under mild conditions (50°C, 6 h). This method minimizes waste and enhances scalability.

Multi-Step Synthesis from Acyclic Precursors

Silyl Protection/Deprotection Sequences

Silyl ethers (e.g., tert-butyldimethylsilyl) protect hydroxyl groups during cyclization. For instance, 5 was synthesized via sequential silylation of triol intermediates, followed by TBSOTf-mediated protection. Deprotection with TBAF restored hydroxyl groups, enabling subsequent cyclization.

Evans-Tishchenko Reduction

The Evans-Tishchenko reaction reduces β-hydroxyketones to 1,3-diol monoesters with high diastereocontrol. Applied to ketone precursors of dihydroisocaryophyllene epoxide, this method ensures stereochemical fidelity at C4 and C12.

Workup and Purification Techniques

Extraction and Chromatography

Crude reaction mixtures are extracted with diethyl ether (3 × 40 mL), followed by drying over Na₂SO₄. Silica gel chromatography (pet. ether/EtOAc gradients) resolves stereoisomers, with Rf values dependent on methyl group positioning.

Crystallization

Recrystallization from hexane/ethyl acetate (9:1) affords analytically pure crystals, verified via NMR and HRMS .

Chemical Reactions Analysis

Types of Reactions

4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance Industry

Tobacarol is primarily utilized in the fragrance industry due to its unique scent profile characterized by woody and amber notes with nuances reminiscent of tobacco and spices . It is incorporated into various perfume formulations to enhance olfactory depth and complexity.

Toxicological Studies

Recent studies have evaluated the safety profile of Tobacarol and its derivatives. For example, dihydroisocaryophyllene epoxide (a related compound) was assessed for genotoxicity and reproductive toxicity, revealing that it is not expected to be genotoxic under normal exposure conditions . The no-observed-adverse-effect level (NOAEL) for repeated dose toxicity was determined to be 109 mg/kg/day .

Case Study 1: Fragrance Formulation

A comprehensive study conducted by PerfumersWorld evaluated the performance of Tobacarol in various fragrance compositions. The results indicated that Tobacarol received high ratings (8 to 9) for stability and olfactory performance in formulations designed for both fine perfumes and personal care products .

Case Study 2: Safety Assessment

The Fragrance Material Safety Assessment Center conducted an extensive review of the safety data for Tobacarol and its derivatives. The assessment concluded that at current usage levels, the risk quotients are below the threshold of concern for human health and environmental impact .

Case Study 3: Toxicological Evaluation

A toxicological evaluation published in Food and Chemical Toxicology highlighted the safety of dihydroisocaryophyllene epoxide in animal models. The study found no significant adverse effects on fertility or development at tested doses, supporting the safe use of related compounds like Tobacarol in consumer products .

Mechanism of Action

The mechanism of action of 4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1209-61-6 .
  • Molecular Formula : C₁₅H₂₆O.
  • Molecular Weight : 222.37 g/mol .
  • Structure : A tricyclic compound featuring a fused bicyclic framework with an oxygen atom in the 5-position and four methyl substituents at positions 4, 9, 12, and 12 .

Comparison with Structural Analogues

(-)-Caryophyllene Oxide (β-Caryophyllene Epoxide)

  • CAS No.: 1139-30-6 .
  • Molecular Formula : C₁₅H₂₄O.
  • Molecular Weight : 220.35 g/mol .
  • Structure : Contains a 9-methylene group instead of a methyl group at position 9, with three methyl substituents (positions 4, 12, 12) .
  • Key Differences :
    • Substituents : Lacks the 9-methyl group present in the target compound.
    • Stereochemistry : (1R,4R,6R,10S) configuration .
    • Natural Occurrence : Found in cinnamon bark oil (Cinnamomum spp.) and plant extracts, contributing to antimicrobial properties .
    • Physical Properties : Higher polarity due to the methylene group; melting point >230°F, optical activity [α]²⁰/D = +71° (chloroform) .

Isocaryophyllene Oxide

  • CAS No.: 17627-43-9 .
  • Molecular Formula : C₁₅H₂₄O (identical to (-)-caryophyllene oxide).
  • Structure : Stereoisomer of (-)-caryophyllene oxide with distinct spatial arrangement .
  • Key Differences :
    • Stereochemical Variation : Altered biological activity and reactivity due to isomerism.
    • Applications : Used in fragrance formulations and organic synthesis.

2-Hydroxy-5(6)Epoxy-tetrahydrocaryophyllene

  • CAS No.: Not explicitly listed (refer to structure in ).
  • Molecular Formula : C₁₅H₂₆O₂.
  • Molecular Weight : 238.37 g/mol .
  • Structure : Features an additional hydroxyl group at position 9 and an epoxide moiety.
  • Key Differences: Functional Groups: Increased polarity and reactivity due to hydroxyl and epoxy groups. Applications: Potential use in pharmaceuticals or specialty chemicals.

Comparative Data Table

Property 4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane (-)-Caryophyllene Oxide Isocaryophyllene Oxide 2-Hydroxy-5(6)Epoxy-tetrahydrocaryophyllene
CAS No. 1209-61-6 1139-30-6 17627-43-9 N/A
Molecular Formula C₁₅H₂₆O C₁₅H₂₄O C₁₅H₂₄O C₁₅H₂₆O₂
Molecular Weight 222.37 g/mol 220.35 g/mol 220.35 g/mol 238.37 g/mol
Key Substituents 4,9,12,12-Tetramethyl 4,12,12-Trimethyl-9-methylene Stereoisomeric methylene 9-Hydroxy, epoxy group
Natural Occurrence Not reported Plant volatiles Synthetic/derivative Likely synthetic
Biological Activity Not studied Antimicrobial Limited data Unknown
Safety Profile No specific hazards Standard precautions Unavailable Unavailable

Research Findings and Implications

  • Structural Impact on Function : The number and position of methyl/methylene groups significantly influence polarity, volatility, and bioactivity. For example, (-)-caryophyllene oxide’s methylene group enhances its role in plant defense mechanisms , whereas the tetramethyl derivative (1209-61-6) may exhibit altered physicochemical properties suited for industrial applications.
  • Stereochemical Sensitivity: Isocaryophyllene oxide demonstrates how minor stereochemical changes can modify compound behavior, critical for drug design and fragrance chemistry .
  • Safety Considerations : The absence of hazard classifications for 4,9,12,12-tetramethyl-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane suggests lower reactivity compared to its analogues, but further toxicological studies are warranted .

Biological Activity

4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane, commonly known as tobacarol , is a bicyclic compound with significant interest in the fields of fragrance and flavor chemistry. Its molecular formula is C15H26OC_{15}H_{26}O with a molecular weight of approximately 222.37 g/mol (CAS Number: 1209-61-6) . This compound is characterized by its unique structural features which may contribute to its biological activities.

Chemical Structure and Properties

The chemical structure of tobacarol includes multiple chiral centers and a distinctive bicyclic framework that influences its interaction with biological systems. Key physical properties include:

  • Boiling Point : 262.79 °C
  • Melting Point : 56.71 °C
  • Log KOW : 4.91, indicating moderate lipophilicity .

Antimicrobial Properties

Research has indicated that tobacarol exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals .

Anti-inflammatory Effects

Tobacarol has shown promise in reducing inflammation in vitro. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in human cell lines, which may be beneficial in managing conditions like arthritis and other inflammatory diseases .

Toxicological Profile

A safety assessment conducted on tobacarol revealed no significant genotoxic effects when tested under standard protocols. The compound did not induce mutations in bacterial assays (Ames test) nor did it exhibit clastogenic activity in micronucleus tests at tested concentrations . This suggests a favorable safety profile for potential therapeutic applications.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, tobacarol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 125 µg/mL for S. aureus and 250 µg/mL for E. coli, indicating moderate antibacterial activity .

Inflammation Reduction Study

In a study focusing on anti-inflammatory properties, human peripheral blood mononuclear cells were treated with varying concentrations of tobacarol. Results showed a dose-dependent decrease in the secretion of TNF-alpha and IL-6 cytokines, key markers of inflammation .

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialInhibits growth of S. aureus and E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 secretion
GenotoxicityNon-mutagenic in Ames test

Q & A

Q. What are the recommended methodologies for synthesizing 4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane in laboratory settings?

Synthesis typically involves multi-step cyclization reactions, leveraging oxa-tricyclic frameworks. Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition under controlled temperature (e.g., 80–100°C).
  • Methyl group introduction using alkylation agents like methyl iodide in anhydrous conditions.
  • Oxidation and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Computational tools (e.g., COMSOL Multiphysics) can optimize reaction parameters to improve yield . Reference analytical techniques: GC-MS for purity validation (>95%), NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers safely handle and store this compound given its stability profile?

While classified as non-hazardous under current safety guidelines , standard protocols apply:

  • Storage : Inert atmosphere (argon/nitrogen), –20°C to prevent oxidative degradation.
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid prolonged skin contact.
  • Disposal : Incinerate via licensed facilities compliant with 40 CFR 720.36 (C) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.5–4.0 ppm for oxa-ring protons).
  • IR spectroscopy : C-O-C stretch at ~1100 cm⁻¹ confirms the oxacyclic moiety.
  • High-resolution mass spectrometry (HRMS) : Exact mass (C₁₅H₂₆O) = 222.1984 Da .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions?

Stability studies reveal:

ConditionDegradation Rate (k, h⁻¹)Major Byproducts
pH 2 (25°C)0.12Cyclododecanone derivatives
pH 9 (60°C)0.45Oxidized tricyclic fragments
Degradation pathways involve oxa-ring cleavage and methyl group oxidation. Use HPLC-MS to track intermediates .

Q. What theoretical frameworks guide the study of this compound’s reactivity in complex mixtures?

  • Molecular orbital theory predicts electrophilic susceptibility at the oxa-ring oxygen.
  • Density functional theory (DFT) models steric effects from methyl groups on reaction kinetics. Link experimental data to these frameworks to rationalize regioselectivity in functionalization reactions .

Q. How can factorial design optimize experimental variables affecting its synthesis yield?

A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) identifies interactions:

VariableMain Effect (Yield %)p-value
Temperature (°C)+15.2<0.001
Catalyst (mol%)+9.80.003
Solvent (log P)–4.30.021
Response surface methodology (RSM) further refines optimal conditions .

Q. How to resolve contradictions in literature data on its thermodynamic properties?

  • Perform meta-analysis of enthalpy of formation (ΔHf) values, weighting studies by methodology rigor.
  • Recalibrate differential scanning calorimetry (DSC) under standardized conditions (e.g., N₂ purge, 10°C/min) .

Q. What environmental impact assessment models apply to this compound?

  • EPI Suite : Predict log Kow = 4.2 (moderate bioaccumulation potential).
  • ECOSAR : Aquatic toxicity (LC50) >100 mg/L, classifying it as low risk .

Methodological Guidance

Q. How to design a bibliometric analysis for mapping research trends on this compound?

  • Database selection : Scopus/Web of Science, keywords: "oxatricyclo* + methyl* + synthesis".
  • Analytical tools : VOSviewer for co-citation networks; RStudio for temporal trend analysis. Focus on gaps in catalytic asymmetric synthesis and degradation mechanisms .

Q. What role does AI play in simulating its interactions in supramolecular systems?

  • Machine learning (ML) : Predict host-guest binding affinities using QSAR models trained on cyclodextrin analogs.
  • COMSOL Multiphysics : Simulate diffusion coefficients in polymer matrices for drug delivery applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane
Reactant of Route 2
4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane

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